molecular formula C17H34N4O4 B061172 Mono-6-N-diBoc-guanyl-1,6-hexadiamine CAS No. 160677-41-8

Mono-6-N-diBoc-guanyl-1,6-hexadiamine

Cat. No. B061172
CAS RN: 160677-41-8
M. Wt: 358.5 g/mol
InChI Key: BQKPZRONQZKFSZ-UHFFFAOYSA-N
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Description

Mono-6-N-diBoc-guanyl-1,6-hexadiamine (M6NH2) is an organophosphate compound with a wide range of applications in scientific research. It is a versatile reagent used for the synthesis of various natural products, pharmaceuticals, and other small molecules. It has been used for the preparation of organophosphates, phosphonates, and phosphates. In addition, M6NH2 is a useful reagent for the preparation of peptides, and has been used in the preparation of various biologically active compounds.

Scientific Research Applications

Solubility and Thermodynamic Analysis

Research on 1,6-Hexanediamine, a structurally related compound, highlights its solubility characteristics in various solvents, which is crucial for understanding the chemical and physical behavior of similar diamines in different environments. The study conducted by Li et al. (2017) on the solubility of 1,6-Hexanediamine across a temperature range provides foundational knowledge for applying Mono-6-N-diBoc-guanyl-1,6-hexadiamine in diverse chemical processes, including synthesis and material engineering Li et al., 2017.

Corrosion Inhibition and Polymer Synthesis

The corrosion inhibition properties of 1,6-hexanediamine derivatives, as investigated by Ali and Saeed (2001), suggest that similar guanyl-1,6-hexadiamine compounds could be explored for protecting metals against corrosion, particularly in harsh chemical environments Ali & Saeed, 2001. This application is significant for industries such as manufacturing, aerospace, and marine engineering.

Bio-based Monomer Production

The potential for bio-based production of monomers, including diamines, points to an eco-friendly approach to synthesizing compounds like Mono-6-N-diBoc-guanyl-1,6-hexadiamine. Chung et al. (2015) reviewed the metabolic engineering strategies for producing polyamide precursors, emphasizing the role of sustainable development in chemical synthesis Chung et al., 2015.

Polymer and Coating Development

Research into t-Butyl-oxycarbonylated diamines for polyurethane and polyurea synthesis, as discussed by Ma et al. (2018), reveals the utility of such compounds in creating advanced materials with superior mechanical properties. This study suggests the applicability of Mono-6-N-diBoc-guanyl-1,6-hexadiamine in developing new polymers and coatings with enhanced performance characteristics Ma et al., 2018.

properties

IUPAC Name

tert-butyl N-[N'-(6-aminohexyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O4/c1-16(2,3)24-14(22)20-13(19-12-10-8-7-9-11-18)21-15(23)25-17(4,5)6/h7-12,18H2,1-6H3,(H2,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKPZRONQZKFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCCCCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono-6-N-diBoc-guanyl-1,6-hexadiamine

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